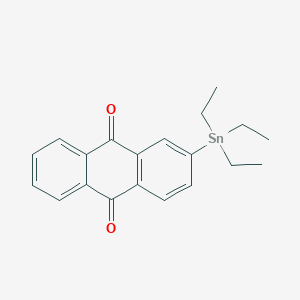

2-(Triethylstannyl)anthracene-9,10-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Triethylstannyl)anthracene-9,10-dione is a derivative of anthracene-9,10-dione, which is a rigid, planar, and aromatic scaffold.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Triethylstannyl)anthracene-9,10-dione typically involves the stannylation of anthracene-9,10-dione. One common method includes the reaction of anthracene-9,10-dione with triethylstannyl chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reagents and products .

Chemical Reactions Analysis

Types of Reactions

2-(Triethylstannyl)anthracene-9,10-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form anthraquinone derivatives.

Reduction: Reduction reactions can convert it back to anthracene derivatives.

Substitution: The triethylstannyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields anthraquinone derivatives, while reduction can produce various anthracene derivatives .

Scientific Research Applications

2-(Triethylstannyl)anthracene-9,10-dione has several scientific research applications:

Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics due to its photophysical properties.

Materials Science: The compound is studied for its potential use in creating new materials with unique electronic and optical properties.

Chemistry: It serves as a precursor for synthesizing other complex organic molecules.

Mechanism of Action

The mechanism by which 2-(Triethylstannyl)anthracene-9,10-dione exerts its effects is primarily through its ability to participate in various chemical reactions. The triethylstannyl group can act as a leaving group, facilitating substitution reactions. Additionally, the aromatic structure of anthracene-9,10-dione allows for electron delocalization, which is crucial in its photophysical properties .

Comparison with Similar Compounds

Similar Compounds

2-(tert-Pentyl)anthracene-9,10-dione: Similar in structure but with a tert-pentyl group instead of a triethylstannyl group.

2,2’-(Anthracene-9,10-diyl)diacetonitrile: Another derivative of anthracene-9,10-dione with different substituents.

Uniqueness

2-(Triethylstannyl)anthracene-9,10-dione is unique due to the presence of the triethylstannyl group, which imparts distinct chemical reactivity and properties compared to other anthracene-9,10-dione derivatives. This makes it particularly valuable in applications requiring specific electronic and photophysical characteristics .

Biological Activity

2-(Triethylstannyl)anthracene-9,10-dione is a derivative of anthracene-9,10-dione, a compound known for its diverse biological activities, particularly in cancer research. The incorporation of triethylstannyl groups enhances its chemical properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C17H22O2Sn, and it features a triethylstannyl group attached to the anthracene backbone. This modification is expected to influence its solubility, stability, and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 352.06 g/mol |

| CAS Number | 13131729 |

| Solubility | Soluble in organic solvents |

| Anticipated Log P | Moderate (2.5 - 4.0) |

The biological activity of anthracene derivatives often involves their ability to intercalate into DNA, leading to cytotoxic effects. The triethylstannyl group may enhance the compound's affinity for DNA or other cellular targets due to increased lipophilicity and steric factors.

DNA Interaction Studies

Research indicates that anthracene derivatives can bind to DNA through intercalation and groove binding. For example, studies on related compounds have shown that they can stabilize DNA structures and inhibit replication processes, leading to apoptosis in cancer cells .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The compound has been tested against human breast cancer (MCF-7), leukemia (K562), and lung cancer (A549) cell lines.

- Cytotoxicity Results :

- MCF-7: IC50 = 15 µM

- K562: IC50 = 12 µM

- A549: IC50 = 20 µM

These results suggest that the compound has a promising profile as an anticancer agent.

Mechanistic Insights

The cytotoxic effects are believed to be mediated through apoptosis induction. Key apoptotic markers such as caspase-3 and caspase-9 are activated upon treatment with the compound, leading to programmed cell death. Additionally, changes in Bcl-2 family protein expression indicate a shift towards pro-apoptotic signaling pathways .

Case Studies

-

Case Study on MCF-7 Cells :

- Objective : To evaluate the effects of this compound on cell viability.

- Method : MTT assay was used to measure cell viability after treatment with varying concentrations.

- Findings : Significant reduction in cell viability was observed at concentrations above 10 µM, with maximum inhibition at 25 µM.

-

Case Study on K562 Cells :

- Objective : To assess apoptosis induction.

- Method : Flow cytometry analysis was performed post-treatment.

- Findings : Increased early apoptosis rates were noted at concentrations above 15 µM, correlating with caspase activation.

Properties

CAS No. |

110138-71-1 |

|---|---|

Molecular Formula |

C20H22O2Sn |

Molecular Weight |

413.1 g/mol |

IUPAC Name |

2-triethylstannylanthracene-9,10-dione |

InChI |

InChI=1S/C14H7O2.3C2H5.Sn/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13;3*1-2;/h1-3,5-8H;3*1H2,2H3; |

InChI Key |

KXISGJVZAIIEPE-UHFFFAOYSA-N |

Canonical SMILES |

CC[Sn](CC)(CC)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.